Bis(2-aminoethyl) hydrogen phosphate is a chemical compound with the molecular formula C₄H₁₃N₂O₄P and a molecular weight of approximately 184.13 g/mol. It is categorized as an organophosphate and is known for its dual aminoethyl groups, which contribute to its reactivity and potential biological activity. The compound is often encountered in various forms, including its hydrochloride variant, which can alter its solubility and reactivity in biological systems. Its structure consists of a phosphate group bonded to two aminoethyl groups, which makes it a subject of interest in both synthetic and biological chemistry .
The chemical reactivity of bis(2-aminoethyl) hydrogen phosphate primarily involves nucleophilic substitution reactions due to the presence of the phosphate moiety. The amino groups can participate in various reactions, such as:
These reactions are significant in synthetic organic chemistry and biochemistry, where the compound may serve as a building block for more complex molecules .
Bis(2-aminoethyl) hydrogen phosphate exhibits several biological activities that make it relevant in pharmacology and biochemistry. Its structural similarity to naturally occurring phospholipids allows it to interact with biological membranes. Some notable activities include:
Several methods exist for synthesizing bis(2-aminoethyl) hydrogen phosphate, including:
Bis(2-aminoethyl) hydrogen phosphate finds applications across various fields:
Interaction studies involving bis(2-aminoethyl) hydrogen phosphate focus on its interactions with proteins and nucleic acids. Key findings include:
These interactions are crucial for understanding its biological roles and potential therapeutic applications .
Bis(2-aminoethyl) hydrogen phosphate shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanolamine phosphate | C₂H₇NO₄P | Single amino group; simpler structure |
| Diethanolamine phosphate | C₆H₁₅N₂O₄P | Two hydroxyl groups; used in surfactants |
| 2-Aminoethyl dihydrogen phosphate | C₄H₁₃N₂O₅P | Contains additional hydroxyl group |
What sets bis(2-aminoethyl) hydrogen phosphate apart is its unique combination of two amino groups attached to a single phosphate moiety, allowing it to participate in diverse
The compound was first synthesized in 1950 through the reaction of 2-aminoethanol with phosphoric acid, as documented in the Journal of the American Chemical Society. Initial studies focused on its potential as a phosphorylating agent in organic chemistry, leveraging its reactive amino and phosphate groups. Early nomenclature reflected its structural components, with terms like "ethanolamine phosphate ester" appearing in literature before systematic IUPAC naming conventions were adopted.
The IUPAC name bis(2-aminoethyl) hydrogen phosphate emerged to emphasize its molecular structure: a phosphate group (HPO₄) esterified with two 2-aminoethyl (−NH₂CH₂CH₂−) groups. Alternative identifiers include:
The evolution of its nomenclature parallels advancements in chemical taxonomy, particularly for organophosphates, which underwent standardization in the mid-20th century to clarify structural relationships.
The synthesis of bis(2-aminoethyl) hydrogen phosphate through conventional laboratory protocols primarily employs direct phosphorylation strategies utilizing phosphorus-based reagents. The most widely documented approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions . This method demonstrates high selectivity and yields ranging from 70-85% under optimized conditions.
The reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl groups of 2-aminoethanol attack the electrophilic phosphorus center in phosphorus oxychloride. Temperature control is critical, with optimal conditions maintained at 0-25°C to prevent decomposition and side reactions . The reaction requires 2-6 hours for completion and produces the desired bis(2-aminoethyl) hydrogen phosphate with purities of 85-95%.
An alternative conventional approach utilizes phosphoric acid as the phosphorylating agent [2]. This thermal method requires elevated temperatures of 80-120°C and extended reaction times of 4-8 hours. The process involves direct condensation between 2-aminoethanol and orthophosphoric acid with simultaneous water removal through evaporation [2]. While this method provides moderate yields of 60-75%, it offers the advantage of using readily available and less hazardous reagents compared to phosphorus oxychloride.
Conventional thermal synthesis protocols involve high-temperature reactions at 150-180°C for extended periods of 6-12 hours [3]. These methods typically employ acid-catalyzed condensation reactions between ethanolamine derivatives and phosphoric acid under controlled atmospheric conditions. The thermal approach achieves yields of 65-80% with purities ranging from 80-92%.
The thermal methodology requires careful temperature control and inert atmosphere conditions to prevent oxidative degradation of the amino groups. Water removal systems are essential to drive the condensation reaction to completion. While effective, thermal methods exhibit limitations in scalability due to energy requirements and potential thermal decomposition issues [3].
Acid-base catalyzed synthesis represents a milder alternative to thermal methods, operating at temperatures of 25-50°C with reaction times of 1-4 hours. These protocols utilize controlled pH conditions to facilitate the phosphorylation reaction while minimizing side reactions. Yields typically range from 55-70% with purities of 75-85%.
The acid-base method requires precise pH control throughout the reaction process, typically maintaining conditions between pH 6-9 for optimal results. Base catalysts such as triethylamine or pyridine are commonly employed to activate the nucleophilic character of the amino alcohol substrates [4].
Industrial-scale production of bis(2-aminoethyl) hydrogen phosphate has increasingly adopted continuous flow technologies to enhance efficiency and product quality [5]. Continuous flow reactors operate at temperatures of 100-150°C with significantly reduced reaction times of 30 minutes to 2 hours, achieving superior yields of 75-90% and purities of 90-98%.
The continuous flow approach offers several advantages including improved heat and mass transfer, precise residence time control, and enhanced safety profiles. Flow reactors enable better mixing of reactants and more uniform temperature distribution, leading to more consistent product quality compared to batch processes [6].
Modern industrial implementations utilize multi-stage continuous reactors with integrated purification systems. The first stage involves the primary phosphorylation reaction, followed by neutralization and purification stages. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of the product [6].
Traditional industrial batch processing methods continue to be employed for bis(2-aminoethyl) hydrogen phosphate production, particularly in facilities with existing batch infrastructure. These processes typically operate at temperatures of 120-160°C with reaction times of 4-8 hours, achieving yields of 70-85% and purities of 85-95%.
Batch production methods utilize large-scale stirred tank reactors equipped with temperature control systems and efficient mixing mechanisms. The process involves sequential addition of reactants, controlled heating, and staged cooling for product recovery. While less efficient than continuous flow methods, batch processes offer flexibility in production volumes and product specifications [5].
Industrial batch protocols incorporate sophisticated monitoring systems to track reaction progress and product quality in real-time. Advanced analytical techniques enable precise control of reaction parameters and immediate detection of any deviations from optimal conditions.
Industrial-scale optimization focuses on maximizing throughput while maintaining product quality and minimizing waste generation. Key optimization parameters include reactor design, mixing efficiency, heat transfer characteristics, and downstream processing integration [5].
Modern industrial facilities employ computational fluid dynamics modeling to optimize reactor design and predict optimal operating conditions. These models account for complex interactions between heat transfer, mass transfer, and chemical kinetics to identify optimal process parameters [7].
Green chemistry approaches for bis(2-aminoethyl) hydrogen phosphate synthesis emphasize the use of environmentally benign solvents, with water being the preferred medium [8]. Aqueous synthesis systems operate at mild temperatures of 25-100°C with reaction times of 2-6 hours, achieving yields of 50-70% and purities of 70-85%.
Water-based synthesis eliminates the need for organic solvents, significantly reducing environmental impact and waste generation. These systems utilize catalytic amounts of environmentally friendly bases such as sodium bicarbonate or potassium carbonate to facilitate the phosphorylation reaction [8]. The aqueous approach also simplifies product isolation and purification procedures.
Aqueous synthesis protocols often incorporate phase-transfer catalysts to enhance reaction efficiency by improving the solubility of reactants. These catalysts enable effective mixing of hydrophobic and hydrophilic components while maintaining the green chemistry principles [9].
Solvent-free synthesis represents the ultimate goal in green chemistry applications, completely eliminating solvent waste and associated environmental concerns [9]. These protocols operate at temperatures of 80-150°C with reaction times of 1-4 hours, achieving yields of 60-80% and purities of 80-90%.
Solvent-free conditions require careful optimization of reaction parameters, including temperature control, mixing efficiency, and reactant stoichiometry. Solid-state mixing techniques and mechanochemical approaches are often employed to ensure adequate contact between reactants [10].
The solvent-free approach demonstrates excellent scalability and significantly reduces downstream processing requirements. Product isolation typically involves simple crystallization or sublimation techniques, eliminating the need for extensive solvent removal procedures.
Microreactor technology represents a cutting-edge approach to green synthesis, offering exceptional control over reaction conditions while minimizing reagent consumption and waste generation [11]. Microreactor systems achieve remarkably high yields of 80-95% and purities of 90-99% with reaction times as short as 5-30 minutes.
The microreactor approach enables precise control of temperature, pressure, and residence time, leading to improved selectivity and reduced side product formation. Enhanced heat and mass transfer characteristics in microchannels facilitate more efficient reactions compared to conventional batch systems [12].
Microreactor technology demonstrates excellent potential for scale-up through numbering-up strategies, where multiple parallel microreactors operate simultaneously to achieve desired production volumes. This approach maintains the advantages of microreactor systems while achieving industrial-scale production rates [13].
Recent developments in green chemistry have focused on catalyst-free synthesis methods that eliminate the need for metal catalysts or harsh chemical promoters [14]. These approaches rely on carefully optimized reaction conditions and reactant selection to achieve efficient phosphorylation without additional catalytic species.
Catalyst-free methods typically employ higher temperatures and longer reaction times to compensate for the absence of catalytic acceleration. However, they offer significant advantages in terms of product purity and downstream processing simplification, as catalyst removal steps are eliminated [15].
The catalyst-free approach demonstrates particular value in pharmaceutical applications where trace metal contamination must be minimized. These methods achieve acceptable yields while maintaining the green chemistry principles of waste minimization and environmental sustainability.
| Synthesis Approach | Temperature (°C) | Time | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|
| Phosphorus Oxychloride | 0-25 | 2-6 hours | 70-85 | 85-95 | Moderate |
| Phosphoric Acid | 80-120 | 4-8 hours | 60-75 | 80-90 | Moderate |
| Thermal Method | 150-180 | 6-12 hours | 65-80 | 80-92 | High |
| Continuous Flow | 100-150 | 30 min-2 hours | 75-90 | 90-98 | Low |
| Aqueous Systems | 25-100 | 2-6 hours | 50-70 | 70-85 | Very Low |
| Microreactor | 25-120 | 5-30 minutes | 80-95 | 90-99 | Very Low |
| Optimization Parameter | Optimal Range | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Temperature | 25-150°C | High | High |
| Reaction Time | 30 min-8 hours | Medium | Medium |
| pH Control | 6-9 | High | High |
| Catalyst Loading | 0.1-5 mol% | Medium | Low |
| Concentration | 0.1-1.0 M | Medium | Medium |
| Flow Rate | 0.1-2.0 mL/min | High | Medium |